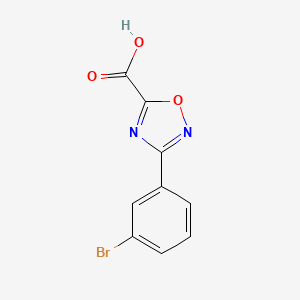

3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-6-3-1-2-5(4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMBFHOGFRNXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzohydrazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired oxadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed:

- Substituted oxadiazoles with various functional groups.

- Oxidized or reduced derivatives of the original compound.

- Coupled products with extended aromatic systems.

Scientific Research Applications

Anticancer Activity

Overview

Several studies have highlighted the anticancer properties of oxadiazole derivatives, including 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid. The compound has shown promise as a potent apoptosis inducer in various cancer cell lines.

Case Studies

- Maftei et al. (2020) reported that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. A specific derivative demonstrated an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating its potential as a therapeutic agent .

- Kumar et al. (2020) synthesized a series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives, with one compound showing an IC50 value of 0.11 µM against A549 lung cancer cells. The presence of electron-donating groups was found to enhance the activity of these compounds .

Antimicrobial Properties

Overview

Research has also indicated that oxadiazole derivatives possess antimicrobial properties, making them candidates for further exploration in treating bacterial infections.

Case Studies

- Moniot et al. (2018) synthesized a series of substituted 3-aryl-5-alkyl-1,2,4-oxadiazoles and evaluated their activity against various bacterial strains. Some compounds showed moderate activity, warranting further investigation into their mechanisms of action .

Synthesis and Modification

Synthetic Routes

The synthesis of this compound can be achieved through various methods including:

- One-pot synthesis : This method allows for the efficient production of disubstituted oxadiazoles from carboxylic acids and nitriles .

- Modification of existing compounds : Structural modifications have been shown to enhance biological activity and selectivity against specific cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Studies have shown that:

- Substituents on the aromatic ring : The introduction of electron-withdrawing or electron-donating groups significantly affects the potency of the compounds .

- Positioning of functional groups : The placement of substituents relative to the oxadiazole core can influence both anticancer and antimicrobial activities .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity and specificity, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Research Findings

- Anticancer Potential: Brominated oxadiazoles exhibit superior cytotoxicity over chlorinated analogs due to enhanced halogen bonding with cellular targets (e.g., tubulin or DNA) .

- Synthetic Flexibility : Ethyl ester derivatives serve as intermediates for prodrug development, improving pharmacokinetics .

- SAR Insights : Meta-substitution (3-bromo) on the phenyl ring optimizes steric compatibility with enzyme active sites compared to para-substituted analogs .

Biological Activity

3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential and relevant research findings.

- Molecular Formula : C9H5BrN2O3

- Molecular Weight : 269.05 g/mol

- CAS Number : Not specified in the sources but related compounds are referenced.

Biological Activity Overview

Compounds featuring the oxadiazole core have been reported to exhibit a wide range of biological activities, including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

Anticancer Activity

Research indicates that oxadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, a study highlighted that oxadiazole compounds showed significant cytotoxicity against human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| tert-butyl-1,2,4-oxadiazol-5-yl)aniline | CXF HT-29 | 92.4 |

| Compound 2 | OVXF 899 | 2.76 |

| Compound 2 | PXF 1752 | 9.27 |

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets:

- Inhibition of Enzymes : Oxadiazoles have shown inhibitory effects on enzymes such as Histone Deacetylase (HDAC) and Carbonic Anhydrase (CA), which are crucial in cancer progression and inflammation .

- Receptor Modulation : Some derivatives act as antagonists or agonists for specific receptors, influencing pathways involved in cell proliferation and survival .

Case Studies

A notable study demonstrated that modifications to the oxadiazole structure can enhance its anticancer properties. For example, derivatives synthesized from the parent compound exhibited significantly improved activity against a broader range of cancer cell lines compared to their precursors .

Example Case Study:

In a comparative analysis involving several oxadiazole derivatives:

- Compound A showed moderate activity with an IC50 of approximately 92.4 µM against a panel of cancer cell lines.

- Following structural modifications, Compound B exhibited enhanced potency with IC50 values dropping to as low as 1.143 µM against renal cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid?

The compound is typically synthesized via cyclization of precursor amidoximes or through hydrolysis of ester derivatives. For example, ethyl 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylate can be hydrolyzed using lithium hydroxide (LiOH·H₂O) in a methanol-water system under reflux (50°C, 2 hours) to yield the carboxylic acid derivative . Key intermediates like bromophenylacetic acid derivatives (e.g., 3-bromophenylacetic acid) are often used as starting materials, with purity >95% (GC) ensuring minimal side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the oxadiazole ring structure and bromophenyl substitution pattern. For example, aromatic protons in the 3-bromophenyl group typically appear as doublets or double doublets in the δ 7.1–7.6 ppm range .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS can verify the molecular ion peak (exact mass: ~271.96 Da for C₉H₆BrN₂O₃) .

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures purity >95%, critical for biological assays .

Q. How does solubility impact experimental design for this compound?

The carboxylic acid moiety confers moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in water. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (e.g., PBS) to avoid precipitation. Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Reaction Temperature Control : Maintaining 50°C during ester hydrolysis minimizes side product formation (e.g., decarboxylation) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) can enhance coupling efficiency in precursor synthesis, though bromine’s electron-withdrawing nature may require elevated temperatures (80–100°C) .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures improves purity to >98% .

Q. What structural modifications enhance biological activity in analogs of this compound?

Structure-activity relationship (SAR) studies suggest:

- Bromine Substitution : The 3-bromophenyl group enhances lipophilicity, improving membrane permeability in anticancer assays .

- Oxadiazole Ring Modifications : Replacing the carboxylic acid with carboxamide groups (e.g., N-aryl substitutions) increases selectivity for kinase targets .

- Methoxy Additions : Methoxy groups on the phenyl ring (e.g., 3,4-dimethoxyphenyl analogs) improve binding to bacterial enzymes in antimicrobial studies .

Q. How can computational methods guide the design of derivatives?

- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding affinities for targets like polyketide synthase 13 (Pks13-TE), a tuberculosis drug target .

- ADME Prediction : SwissADME or QikProp estimates logP (~2.5) and bioavailability, aiding in prioritizing derivatives for synthesis .

Q. How should researchers address contradictions in reported biological data?

- Purity Validation : Discrepancies in IC₅₀ values may arise from batch-to-batch purity variations. Use orthogonal analytical methods (e.g., NMR + HPLC) to confirm compound integrity .

- Assay Conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and solvent concentrations (DMSO ≤0.1% v/v) to ensure reproducibility .

Methodological Considerations

Q. What strategies mitigate oxadiazole ring instability during storage?

- Inert Atmosphere Storage : Use argon or nitrogen gas to prevent oxidation.

- Lyophilization : Lyophilize the compound as a sodium salt (improves water solubility) and store at –80°C for long-term stability .

Q. How to resolve spectral overlaps in NMR characterization?

Q. What are best practices for scaling up synthesis?

- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction times for cyclization steps .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to enhance sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.